molecular formula C7H6N4 B039279 2-(1H-pyrazol-3-yl)pyrazine CAS No. 111781-54-5

2-(1H-pyrazol-3-yl)pyrazine

Cat. No. B039279
Key on ui cas rn: 111781-54-5
M. Wt: 146.15 g/mol
InChI Key: XBSVVLLAMHTBPS-UHFFFAOYSA-N
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Patent
US08062767B2

Procedure details

2-Acetylpyrazine (10 mmol, 1.22 g) is reacted with N,N-Dimethylformamide dimethyl acetal (15 mmol, 1.99 ml) without any solvent at 100° C. for 10 hrs. Extraction with methylene chloride and water is carried out and the organic layer is concentrated to obtain solids. The yield is 94%. The obtained product is dissolved in ethanol and then added with hydrazine (23.5 mmol, 1.14 ml). The reaction is carried out for 3 hrs at 90° C. The reaction solution is concentrated and extracted by methylene chloride and water. The product is rinsed by n-hexane and some ethanol. The product pzp is thus obtained and the yield is 83%. 1H NMR (400 MHz, CDCl3): δ 9.11 (s, 1 H), 8.55 (s, 1 H), 8.50 (d, 1 H, J=2.8 Hz), 7.69 (d, 1 H, J=1.6 Hz), 6.93 (d, 1 H, J=2.0 Hz).
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
1.99 mL
Type
reactant
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[N:8][CH:7]=[CH:6][N:5]=1)(=O)[CH3:2].COC(OC)[N:13]([CH3:15])C.[NH2:18]N>C(O)C>[NH:18]1[C:1]([C:4]2[CH:9]=[N:8][CH:7]=[CH:6][N:5]=2)=[CH:2][CH:15]=[N:13]1

Inputs

Step One
Name
Quantity
1.22 g
Type
reactant
Smiles
C(C)(=O)C1=NC=CN=C1
Name
Quantity
1.99 mL
Type
reactant
Smiles
COC(N(C)C)OC
Step Two
Name
Quantity
1.14 mL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction with methylene chloride and water
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer is concentrated
CUSTOM
Type
CUSTOM
Details
to obtain solids
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution is concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted by methylene chloride and water
WASH
Type
WASH
Details
The product is rinsed by n-hexane
CUSTOM
Type
CUSTOM
Details
The product pzp is thus obtained

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
N1N=CC=C1C1=NC=CN=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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